REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[CH3:10][S:11](Cl)(=[O:13])=[O:12]>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([N:9]([S:11]([CH3:10])(=[O:13])=[O:12])[S:11]([CH3:10])(=[O:13])=[O:12])[C:5]([Cl:8])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)N
|
Name
|
|
Quantity
|
2.83 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the light brown solution was stirred at RT for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
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Type
|
ADDITION
|
Details
|
Water (100 mL) was added
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Type
|
CUSTOM
|
Details
|
the precipitate was formed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at RT
|
Type
|
FILTRATION
|
Details
|
The cream color solid was collected via filtration
|
Type
|
WASH
|
Details
|
washed with water several times
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)N(S(=O)(=O)C)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.16 g | |
YIELD: PERCENTYIELD | 96.9% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |